1-(5-Fluoropyridin-3-yl)ethanesulfonyl chloride
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Overview
Description
1-(5-Fluoropyridin-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a fluoropyridine moiety attached to an ethanesulfonyl chloride group
Preparation Methods
The synthesis of 1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 5-fluoropyridine with ethanesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinates.
Electrophilic Aromatic Substitution: The fluoropyridine ring can undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing fluorine atom can influence the reactivity.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a tool in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and in the design of bioactive compounds that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride include:
2-(6-fluoropyridin-3-yl)ethane-1-sulfonyl fluoride: This compound features a fluoride group instead of a chloride, which can influence its reactivity and applications.
2-(2-fluoropyridin-3-yl)ethane-1-sulfonyl fluoride: Another similar compound with a different substitution pattern on the pyridine ring, affecting its chemical behavior.
Properties
Molecular Formula |
C7H7ClFNO2S |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H7ClFNO2S/c1-5(13(8,11)12)6-2-7(9)4-10-3-6/h2-5H,1H3 |
InChI Key |
DJJZQELWFBGURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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